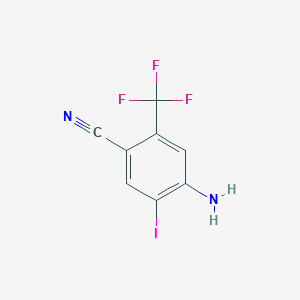

4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-5-iodo-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IN2/c9-8(10,11)5-2-7(14)6(12)1-4(5)3-13/h1-2H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRDPZZROCNGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)N)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648650 | |

| Record name | 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852569-35-8 | |

| Record name | 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile

CAS Number: 852569-35-8

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile is a chemical compound for laboratory use only and is not intended for human or veterinary use.

Introduction

This compound is a substituted aromatic nitrile compound characterized by the presence of an amino group, an iodine atom, and a trifluoromethyl group attached to the benzonitrile core. Its chemical structure suggests its potential as a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl and nitrile groups, combined with the reactivity of the amino group and the iodine atom, makes it a candidate for the synthesis of more complex molecules and potential bioactive agents.

While this compound is commercially available, detailed public information regarding its synthesis, specific biological activities, and associated signaling pathways is limited. This guide aims to consolidate the available physicochemical data and provide a logical framework for its potential applications and experimental exploration.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This information is crucial for its handling, storage, and use in experimental settings.[1][2]

| Property | Value | Source |

| CAS Number | 852569-35-8 | [1][2] |

| Molecular Formula | C₈H₄F₃IN₂ | [1][2] |

| Molecular Weight | 312.03 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Amino-5-iodo-2-(trifluoromethyl)-benzenecarbonitrile, 4-amino-2-(trifluoromethyl)-5-iodobenzonitrile | [3][4] |

| Appearance | Solid (form may vary) | [4] |

| Purity | Typically available at ≥97% | [4] |

Potential Synthesis and Experimental Considerations

Conceptual Synthetic Workflow

A logical synthetic route could involve the introduction of the iodo group onto a pre-existing aminobenzonitrile scaffold. The following diagram illustrates a hypothetical experimental workflow for its synthesis.

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Hypothetical Experimental Protocol

The following is a generalized, hypothetical protocol for the iodination of 4-Amino-2-(trifluoromethyl)benzonitrile. Note: This protocol has not been experimentally validated and should be adapted and optimized by qualified researchers.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 4-Amino-2-(trifluoromethyl)benzonitrile in a suitable anhydrous solvent (e.g., acetonitrile, N,N-dimethylformamide).

-

Addition of Iodinating Agent: To the stirred solution, add 1.0 to 1.2 equivalents of an iodinating agent, such as N-iodosuccinimide (NIS) or iodine (I₂), portion-wise at room temperature. The reaction may be exothermic, and cooling may be necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any unreacted iodine.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired this compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound have not been extensively reported, its structural motifs are present in various biologically active molecules. The following sections explore its potential as a scaffold in drug discovery.

Role as a Chemical Building Block

The presence of multiple functional groups allows for a variety of chemical transformations, making this compound a potentially valuable intermediate in the synthesis of more complex molecules.

Caption: Potential chemical transformations of this compound.

Hypothetical Signaling Pathway Interactions

Given the prevalence of similar structures in kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific signaling pathways implicated in diseases such as cancer. For instance, the anilinopyrimidine scaffold is a common feature in many epidermal growth factor receptor (EGFR) kinase inhibitors.

The diagram below illustrates a simplified, hypothetical interaction of a derivative of this compound with a generic receptor tyrosine kinase (RTK) signaling pathway.

Caption: Hypothetical inhibition of a generic RTK signaling pathway.

Conclusion

This compound is a chemical compound with significant potential for use as a building block in the synthesis of novel compounds for drug discovery and materials science. While detailed experimental data and biological activity are not yet widely published, its structural features suggest avenues for further research and development. This guide provides a summary of the available information and a conceptual framework for future investigations by qualified professionals. Researchers are encouraged to conduct thorough literature searches for any new information that may become available.

References

An In-depth Technical Guide to 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile is a halogenated and trifluoromethyl-substituted aminobenzonitrile derivative. While its specific biological activities and detailed experimental protocols are not extensively documented in publicly available literature, its structural motifs suggest potential applications as a chemical intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a summary of its known chemical and physical properties. Due to a lack of available data, detailed experimental protocols, biological activity, and associated signaling pathways for this specific compound cannot be provided at this time.

Chemical and Physical Properties

This section summarizes the key chemical and physical identifiers for this compound. The data is compiled from established chemical databases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 852569-35-8 | [1] |

| Molecular Formula | C₈H₄F₃IN₂ | [1] |

| Molecular Weight | 312.03 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Amino-5-iodo-2-(trifluoromethyl)-benzenecarbonitrile, MFCD09838955 | [1] |

| Canonical SMILES | C1=C(C(=CC(=C1I)N)C(F)(F)F)C#N | [1] |

| InChI Key | RJRDPZZROCNGCH-UHFFFAOYSA-N | [1] |

| XLogP3 | 2.5 | [1] |

| Topological Polar Surface Area | 49.8 Ų | [1] |

Synthesis and Experimental Protocols

-

Halogenation and Cyanation: Introduction of a halogen (e.g., bromine or iodine) onto a substituted aniline, followed by a cyanation reaction.

-

Nitration and Reduction: Introduction of a nitro group, followed by its reduction to an amino group.

It is important to note that these are generalized pathways for related molecules and would require significant optimization and adaptation for the specific synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently a lack of publicly available data on the biological activity, mechanism of action, and involvement in signaling pathways for this compound. Screening assays and biological evaluations for this specific compound have not been reported in the accessible literature.

Applications in Research and Development

Given its structure, this compound is likely utilized as a building block in synthetic and medicinal chemistry. The presence of multiple functional groups—an amino group, an iodo group, a trifluoromethyl group, and a nitrile group—provides several reaction sites for the construction of more complex molecular architectures. The trifluoromethyl group, in particular, is a common feature in many pharmaceutical compounds due to its ability to enhance metabolic stability and binding affinity.

Logical Relationship of Functional Groups for Synthesis

The functional groups on the benzonitrile ring offer a logical workflow for its potential use as a synthetic intermediate.

Caption: Potential reaction pathways for the functional groups of the title compound.

Conclusion

This compound is a chemical compound with defined physical and chemical properties. However, there is a significant gap in the publicly accessible scientific literature regarding its biological activity, detailed experimental protocols, and its role in any signaling pathways. Researchers and drug development professionals interested in this molecule may need to undertake de novo synthesis and biological screening to elucidate its potential applications. The information provided in this guide is based on currently available data and will require updates as new research emerges.

References

An In-depth Technical Guide to the Molecular Weight of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed analysis of the molecular weight of the chemical compound 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile. An accurate determination of molecular weight is fundamental for a wide range of applications in chemical research and pharmaceutical development, including stoichiometric calculations for chemical synthesis, preparation of solutions with precise concentrations, and characterization through analytical techniques such as mass spectrometry.

Chemical Identity

The first step in determining the molecular weight is to establish the precise molecular formula of the compound. Based on its chemical structure, the molecular formula for this compound has been identified as C₈H₄F₃IN₂[1][2][3][4][5]. This formula indicates that each molecule is composed of eight carbon atoms, four hydrogen atoms, three fluorine atoms, one iodine atom, and two nitrogen atoms.

Methodology for Molecular Weight Calculation

The molecular weight (MW) of a compound is calculated by summing the atomic weights of each constituent atom in its molecular formula. The standard atomic weights, as established by the International Union of Pure and Applied Chemistry (IUPAC), are used for this calculation. These values represent a weighted average of the masses of the naturally occurring isotopes of each element.

The protocol for the calculation is as follows:

-

Identify each unique element present in the molecular formula (C, H, F, I, N).

-

Determine the number of atoms for each element.

-

Obtain the standard atomic weight for each element from a reliable reference, such as the IUPAC Periodic Table.

-

Multiply the atom count of each element by its corresponding atomic weight to find the total mass contribution of that element.

-

Sum the total masses of all elements to arrive at the final molecular weight of the compound.

Data Presentation

The quantitative data required for the calculation are summarized in the tables below.

Table 1: Atomic Composition and Standard Atomic Weights

| Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) |

| Carbon | C | 8 | 12.011[6][7][8] |

| Hydrogen | H | 4 | 1.008[9][10][11] |

| Fluorine | F | 3 | 18.9984[12][13] |

| Iodine | I | 1 | 126.9045[14][15][16] |

| Nitrogen | N | 2 | 14.007[17][18][19] |

Table 2: Detailed Molecular Weight Calculation

| Element | Atom Count (a) | Atomic Weight (b) | Subtotal (a × b) |

| Carbon | 8 | 12.011 | 96.088 |

| Hydrogen | 4 | 1.008 | 4.032 |

| Fluorine | 3 | 18.9984 | 56.9952 |

| Iodine | 1 | 126.9045 | 126.9045 |

| Nitrogen | 2 | 14.007 | 28.014 |

| Total | Molecular Weight ( g/mol ) | 312.0337 |

The calculated molecular weight is approximately 312.034 g/mol . This value aligns with published data for this compound, which is often rounded to 312.03 g/mol [1][2][4][5].

Visualization of Calculation Workflow

The logical process for calculating the molecular weight from the compound's formula is illustrated in the following diagram.

Caption: Workflow for calculating the molecular weight of the target compound.

Conclusion

The molecular weight of this compound is determined to be 312.034 g/mol . This value is derived from its molecular formula, C₈H₄F₃IN₂, and the standard atomic weights of its constituent elements. This precise figure is critical for ensuring accuracy and reproducibility in experimental research and manufacturing processes involving this compound.

References

- 1. echemi.com [echemi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C8H4F3IN2 | CID 25067377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cenmed.com [cenmed.com]

- 5. This compound [cymitquimica.com]

- 6. Atomic/Molar mass [westfield.ma.edu]

- 7. youtube.com [youtube.com]

- 8. byjus.com [byjus.com]

- 9. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 10. quora.com [quora.com]

- 11. Hydrogen - Wikipedia [en.wikipedia.org]

- 12. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. byjus.com [byjus.com]

- 14. Iodine History, Symbol & Properties | Study.com [study.com]

- 15. What is the atomic number of iodine? | Filo [askfilo.com]

- 16. #53 - Iodine - I [hobart.k12.in.us]

- 17. m.youtube.com [m.youtube.com]

- 18. Nitrogen - Wikipedia [en.wikipedia.org]

- 19. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

Elucidation of the Molecular Architecture: A Technical Guide to 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile

For Immediate Release

This whitepaper provides a comprehensive technical overview of the structural elucidation of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed guide to the spectroscopic and synthetic methodologies employed in its characterization.

Chemical Identity and Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₄F₃IN₂ and a molecular weight of 312.03 g/mol .[1] Its structure is characterized by a benzene ring substituted with an amino (-NH₂), an iodo (-I), a trifluoromethyl (-CF₃), and a nitrile (-C≡N) group. The strategic placement of these functional groups imparts unique electronic properties, making it a valuable building block in the synthesis of complex organic molecules.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 852569-35-8 | PubChem |

| Molecular Formula | C₈H₄F₃IN₂ | [1] |

| Molecular Weight | 312.03 g/mol | [1] |

| Canonical SMILES | C1=C(C(=CC(=C1I)N)C(F)(F)F)C#N | PubChem |

Spectroscopic Data for Structure Confirmation

The definitive structure of this compound was elucidated through a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

Table 2: NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | CD₃OD | 8.11 | s | - | Ar-H |

| 7.08 | s | - | Ar-H | ||

| ¹³C NMR | (CD₃)₂CO | 152.7 | - | - | C-NH₂ |

| 145.3 | - | - | C-I | ||

| 132.9 | q | ²JCF = 33 | C-CF₃ | ||

| 122.8 | q | ¹JCF = 272 | CF₃ | ||

| 115.1 | - | - | C-CN | ||

| 110.5 | q | ³JCF = 5.0 | Ar-C | ||

| 95.9 | - | - | Ar-C | ||

| 83.1 | q | ⁴JCF = 1.3 | Ar-C | ||

| ¹⁹F NMR | (CD₃)₂CO | -63.38 | s | - | CF₃ |

Source: Royal Society of Chemistry, Supplementary Information

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the elemental composition and exact mass of the molecule.

Table 3: High-Resolution Mass Spectrometry Data

| Ionization Mode | Calculated Mass (M+H)⁺ | Found Mass (M+H)⁺ |

| ESI⁺ | 312.9444 | 312.9443 |

Source: Royal Society of Chemistry, Supplementary Information

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (Amino) | Symmetric & Asymmetric Stretch | 3500 - 3300 |

| C≡N (Nitrile) | Stretch | 2260 - 2220 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| C-F (Trifluoromethyl) | Stretch | 1350 - 1100 |

| C-I | Stretch | 600 - 500 |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved through the iodination of 4-amino-2-(trifluoromethyl)benzonitrile.

Materials:

-

4-Amino-2-(trifluoromethyl)benzonitrile

-

N-Iodosuccinimide (NIS)

-

p-Toluenesulfonic acid monohydrate

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

Procedure:

-

Dissolve 4-amino-2-(trifluoromethyl)benzonitrile in a 1:1 mixture of THF and methanol.

-

Add N-iodosuccinimide (1.1 equivalents) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 5 mol%).

-

Stir the solution for 16 hours at room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the crude residue in ethyl acetate.

-

Wash the organic layer sequentially with water (twice) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the solid product.

-

Purify the crude product by silica gel column chromatography using a gradient of 10-30% ethyl acetate in hexane to afford pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard.

-

Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode.

Workflow and Logical Relationships

The structural elucidation of this compound follows a logical progression from synthesis to comprehensive spectroscopic analysis.

This comprehensive analysis provides unambiguous confirmation of the structure of this compound, a compound of significant interest to the scientific community. The detailed experimental protocols and spectroscopic data presented herein serve as a valuable resource for researchers working with this and related molecules.

References

An In-Depth Technical Guide to the Synthesis of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile

This technical guide provides a comprehensive overview of a potential synthetic pathway for 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile, a valuable building block for researchers, scientists, and professionals in drug development. The synthesis involves a two-stage process: the preparation of the precursor 4-Amino-2-(trifluoromethyl)benzonitrile, followed by its selective iodination.

Stage 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

The synthesis of the key intermediate, 4-Amino-2-(trifluoromethyl)benzonitrile, is a well-documented three-step process commencing from m-trifluoromethyl fluorobenzene.[1][2] This pathway involves an initial bromination, followed by cyanation, and finally amination to yield the desired product.

Experimental Protocol: Three-Step Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile[1][2]

Step 1: Positional Bromination of m-Trifluoromethyl Fluorobenzene

-

Reagents: m-Trifluoromethyl fluorobenzene, Glacial acetic acid, Concentrated sulfuric acid, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).

-

Procedure: A mixture of m-trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid is charged into a reactor. The mixture is heated to reflux with stirring. DBDMH is then added portion-wise over a period of time. The reaction is continued for 5-7 hours. After completion, the reaction mixture is cooled and washed with an ice-water solution to yield 4-Fluoro-2-(trifluoromethyl)bromobenzene.

Step 2: Cyanation of 4-Fluoro-2-(trifluoromethyl)bromobenzene

-

Reagents: 4-Fluoro-2-(trifluoromethyl)bromobenzene, Quinoline, Cuprous cyanide (CuCN).

-

Procedure: Quinoline and cuprous cyanide are heated under reflux with stirring. 4-Fluoro-2-(trifluoromethyl)bromobenzene is then added dropwise to the refluxing mixture. The reaction is maintained at reflux for approximately 22 hours. The product, 4-Fluoro-2-(trifluoromethyl)benzonitrile, is then isolated via steam distillation.

Step 3: Amination of 4-Fluoro-2-(trifluoromethyl)benzonitrile

-

Reagents: 4-Fluoro-2-(trifluoromethyl)benzonitrile, Ethanol, Liquid ammonia.

-

Procedure: 4-Fluoro-2-(trifluoromethyl)benzonitrile is dissolved in ethanol in a sealed reactor. Liquid ammonia is introduced into the reactor. The mixture is heated to approximately 120-122°C and the reaction is allowed to proceed for 8-10 hours. The resulting crude product is then purified by recrystallization from toluene to afford 4-Amino-2-(trifluoromethyl)benzonitrile.

Quantitative Data for the Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

| Step | Product | Molar Ratio of Key Reagents | Reaction Time (hours) | Reaction Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 1 | 4-Fluoro-2-(trifluoromethyl)bromobenzene | DBDMH : m-Trifluoromethyl fluorobenzene = 0.6 : 1 | 5 - 7 | Reflux | Not Specified | Not Specified | [2] |

| 2 | 4-Fluoro-2-(trifluoromethyl)benzonitrile | Not Specified | 22 | Reflux | Not Specified | Not Specified | [1] |

| 3 | 4-Amino-2-(trifluoromethyl)benzonitrile | Liquid ammonia : 4-Fluoro-2-(trifluoromethyl)benzonitrile = 1.5 : 1 | 8 - 10 | 120 - 122 | 73 - 75 (overall) | > 99 | [1][2] |

Stage 2: Proposed Synthesis of this compound

The final step in the synthesis is the selective iodination of 4-Amino-2-(trifluoromethyl)benzonitrile. The amino group is a strong activating group and an ortho, para-director. As the para position is occupied by the trifluoromethyl group, electrophilic substitution is directed to the ortho positions (C3 and C5). The trifluoromethyl group at C2 and the nitrile group at C1 are both electron-withdrawing and deactivating, which will influence the regioselectivity of the iodination. The C5 position is sterically less hindered and electronically favored for electrophilic attack compared to the C3 position, which is situated between the bulky trifluoromethyl group and the nitrile group. Therefore, iodination is predicted to occur selectively at the C5 position.

Proposed Experimental Protocol: Iodination of 4-Amino-2-(trifluoromethyl)benzonitrile

A mild and efficient method for the para-selective iodination of anilines utilizes molecular iodine in a mixture of pyridine and dioxane. This protocol can be adapted for the ortho-iodination of 4-Amino-2-(trifluoromethyl)benzonitrile.

-

Reagents: 4-Amino-2-(trifluoromethyl)benzonitrile, Dioxane, Pyridine, Iodine.

-

Proposed Procedure: 4-Amino-2-(trifluoromethyl)benzonitrile is dissolved in a 1:1 mixture of dioxane and pyridine. The solution is cooled to 0°C in an ice bath. Molecular iodine is then added in one portion. The reaction mixture is stirred at 0°C for one hour, followed by stirring for an additional hour at room temperature. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be worked up to isolate the desired product, this compound. Purification could be achieved through column chromatography or recrystallization.

Logical Workflow for the Proposed Iodination

Caption: Proposed experimental workflow for the iodination of 4-Amino-2-(trifluoromethyl)benzonitrile.

Overall Synthesis Pathway

The complete synthesis of this compound is depicted in the following reaction scheme.

Caption: Overall synthesis pathway for this compound.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Predicted Biological Activity of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity of the novel chemical entity, 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile. Due to the absence of direct experimental data on this specific molecule in publicly available literature, this document extrapolates potential therapeutic applications and mechanisms of action based on a thorough analysis of its structural analogs and the broader class of benzonitrile derivatives. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, offering insights into potential areas of investigation, relevant experimental protocols, and key signaling pathways that may be modulated.

Introduction: The Promise of a Novel Scaffold

This compound is a unique aromatic compound characterized by an aminobenzonitrile core, further functionalized with an iodine atom and a trifluoromethyl group. While direct biological data for this compound is not yet available, its structural components suggest significant potential in medicinal chemistry. The parent compound, 4-Amino-2-(trifluoromethyl)benzonitrile, is a known and valuable intermediate in the synthesis of various pharmaceutical agents, including potential treatments for breast cancer and non-steroidal androgen receptor modulators.[1][2] The addition of an iodine atom introduces a versatile handle for further chemical modification and can also enhance biological activity through halogen bonding or by altering pharmacokinetic properties.

This guide will explore the anticipated biological activities of this compound by examining the established pharmacology of its structural relatives.

Predicted Biological Activities and Therapeutic Areas

Based on the known activities of analogous compounds, this compound is predicted to exhibit potential in the following therapeutic areas:

-

Oncology: Benzonitrile derivatives have demonstrated a wide array of anticancer activities.[3] These include the inhibition of key cellular processes such as tubulin polymerization, the disruption of immune checkpoints like the PD-1/PD-L1 interaction, and the inhibition of various protein kinases crucial for cancer cell survival and proliferation.[3][4] The 4-amino-2-(trifluoromethyl)benzonitrile core is specifically implicated in the synthesis of benzimidazoles that inhibit the growth of endothelial cells, suggesting anti-angiogenic potential.

-

Antiviral Infections: Certain benzonitrile derivatives have been identified as potent inhibitors of viral entry, particularly against the Hepatitis C Virus (HCV).[3]

-

Antimicrobial Infections: The benzonitrile scaffold is present in compounds with demonstrated antibacterial and antifungal properties.[3]

Potential Mechanisms of Action and Signaling Pathways

The biological effects of this compound are likely to be mediated through the modulation of specific signaling pathways. Based on the activities of related compounds, the following pathways represent promising areas of investigation:

-

Kinase Signaling Cascades: Many benzonitrile derivatives function as kinase inhibitors.[3] These enzymes are critical components of signaling pathways that regulate cell growth, differentiation, and survival, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[5]

-

Immune Checkpoint Modulation: Small molecule inhibitors of the PD-1/PD-L1 interaction containing a benzonitrile moiety have been developed, suggesting a potential role in cancer immunotherapy.[3]

Quantitative Data from Analogous Compounds

While no quantitative data exists for this compound, the following table summarizes the biological activity of a representative benzonitrile derivative to provide a reference for potential potency.

| Compound Class | Target | Assay System | IC50/EC50 |

| 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivative | HCV Entry | Cell-based assay | 0.022 µM |

Table 1: Biological Activity of a Representative Benzonitrile Derivative.[3]

Recommended Experimental Protocols

To elucidate the biological activity of this compound, the following experimental protocols are recommended.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of the compound on cell viability and is a primary screen for potential anticancer activity.[3][6]

Methodology:

-

Cell Plating: Seed cancer cell lines in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.[6]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 48-72 hours.[6]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted to assess the inhibitory effect of the compound on specific enzymes, such as various kinases.[7]

Methodology:

-

Preparation: Prepare a series of dilutions of the test compound in an appropriate assay buffer.

-

Enzyme-Inhibitor Incubation: In a microplate, add the target enzyme solution and the different concentrations of the test compound. Include a control with the enzyme and buffer only. Pre-incubate to allow for binding.[7]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[7]

-

Data Acquisition: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.[7]

-

Analysis: Determine the IC50 value of the compound for the specific enzyme.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacteria and fungi.[6][7]

Methodology:

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.[7]

-

Inoculation: Add a standardized suspension of the target microorganism to each well.[6]

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, the analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the fields of oncology, virology, and microbiology. The presence of the trifluoromethyl group is often associated with enhanced metabolic stability and binding affinity, while the iodo substituent offers a site for further chemical elaboration to optimize activity and selectivity.

Future research should focus on the synthesis of this compound and its evaluation in the in vitro assays outlined in this guide. Positive results from these initial screens would warrant further investigation into its mechanism of action, including target identification and evaluation in more complex cellular and in vivo models. This systematic approach will be crucial in unlocking the full therapeutic potential of this promising novel compound.

References

- 1. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile, a key fluorinated building block in medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential applications in the development of novel therapeutics.

Core Compound Properties

This compound is a substituted aromatic nitrile featuring an amino group, an iodine atom, and a trifluoromethyl group. These functionalities impart unique chemical properties that make it a valuable intermediate in the synthesis of complex pharmaceutical agents.

| Property | Value |

| CAS Number | 852569-35-8 |

| Molecular Formula | C₈H₄F₃IN₂ |

| Molecular Weight | 312.03 g/mol [1] |

| IUPAC Name | This compound[1] |

| Synonyms | 4-Amino-5-iodo-2-(trifluoromethyl)-benzenecarbonitrile, 4-amino-2-(trifluoromethyl)-5-iodobenzonitrile |

| Appearance | Solid |

| Purity | Typically ≥97% |

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic iodination of its precursor, 4-amino-2-(trifluoromethyl)benzonitrile.

Experimental Protocol: Iodination of 4-Amino-2-(trifluoromethyl)benzonitrile

This protocol outlines the laboratory-scale synthesis of the title compound.

Materials:

-

4-Amino-2-(trifluoromethyl)benzonitrile

-

N-Iodosuccinimide (NIS)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

In a suitable reaction vessel, dissolve 4-amino-2-(trifluoromethyl)benzonitrile (1 equivalent) in a 1:1 mixture of THF and methanol.

-

To this solution, add N-Iodosuccinimide (1.1 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 5 mol%).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Following the reaction period, concentrate the solution under reduced pressure to remove the solvents.

-

Dissolve the crude residue in ethyl acetate.

-

Wash the organic layer sequentially with two portions of water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the solid product.

Quantitative Data:

| Parameter | Value |

| Yield | 93% |

Synthesis Workflow

The synthesis of this compound can be visualized as a straightforward, single-step iodination reaction from a readily available precursor.

Caption: Synthetic workflow for the iodination of 4-amino-2-(trifluoromethyl)benzonitrile.

Applications in Drug Discovery

While specific drugs derived from this compound are not yet prevalent in publicly available literature, its structural motifs and those of its precursor are found in a variety of biologically active molecules. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the amino and iodo groups provide versatile handles for further chemical modifications.

This intermediate is a valuable starting material for the synthesis of:

-

Benzimidazoles: This class of compounds is known to exhibit a wide range of biological activities, including anticancer properties through the inhibition of endothelial cell growth.

-

Androgen Receptor Modulators: The core structure is relevant in the development of non-steroidal androgen receptor modulators, which are investigated for hormone-related therapies.

-

Kinase Inhibitors: The aminobenzonitrile scaffold is a common feature in various kinase inhibitors, which are a major class of anticancer drugs.

The iodine atom in this compound is particularly useful for introducing further molecular diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile synthesis of biaryl structures, which are common in pharmacologically active compounds.

Logical Workflow for Drug Discovery Application

The utility of this compound as a building block in drug discovery can be illustrated through a generalized workflow for the synthesis of biaryl derivatives via a Suzuki-Miyaura cross-coupling reaction.

Caption: Generalized drug discovery workflow using this compound.

This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. Its straightforward synthesis and versatile chemical handles make it a valuable component in the toolkit for creating novel and effective therapeutic agents.

References

An In-Depth Technical Guide to the Potential Applications of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile is a halogenated aromatic nitrile that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its trifluoromethyl and iodo substituents offer unique electronic properties and synthetic handles for the construction of complex molecular architectures. While direct literature on the applications of this specific compound is limited, its structural similarity to other known pharmaceutical intermediates suggests its utility in the development of targeted therapeutics, particularly kinase inhibitors. This guide explores the physicochemical properties of this compound, its potential synthetic applications based on analogous compounds, and a prospective role in the discovery of novel drug candidates.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₈H₄F₃IN₂. A summary of its key computed physicochemical properties is presented in Table 1. The presence of the electron-withdrawing trifluoromethyl group and the bulky iodo substituent significantly influences the molecule's reactivity and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃IN₂ | PubChem |

| Molecular Weight | 312.03 g/mol | PubChem |

| CAS Number | 1999881-36-5 | |

| Appearance | Solid | CymitQuimica[1] |

| Purity | ≥97% | CymitQuimica[1] |

| InChI Key | RJRDPZZROCNGCH-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | C1=C(C(=CC(=C1I)N)C(F)(F)F)C#N | PubChem |

Potential Applications in Medicinal Chemistry

The primary anticipated application of this compound is as a key intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors. The iodo group provides a reactive site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents. The adjacent amino group can be utilized for the construction of heterocyclic ring systems, a common feature in many kinase inhibitor scaffolds.

Synthesis of Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitors

Based on the reported synthesis of related compounds, this compound is a promising starting material for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. These scaffolds are known to be potent inhibitors of various kinases, including FMS-like tyrosine kinase 3 (FLT3) and Janus kinases (JAKs), which are implicated in various cancers and inflammatory diseases.

A plausible synthetic route, adapted from the synthesis of analogous bromo-derivatives, is outlined below.

-

Cyclization: this compound (1.0 eq) is reacted with a suitable pyrazole derivative, such as 3-amino-4-cyanopyrazole, in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide). The reaction mixture is heated to facilitate the cyclization and formation of the pyrazolo[3,4-d]pyrimidine core.

-

Cross-Coupling: The resulting iodinated pyrazolo[3,4-d]pyrimidine intermediate is then subjected to a Suzuki cross-coupling reaction with a boronic acid or ester derivative (R-B(OR)₂). This step introduces a diversity element (R group) at the iodo-position. The reaction is typically catalyzed by a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., sodium carbonate) in a suitable solvent mixture (e.g., toluene/ethanol/water).

-

Purification: The final product is purified using standard chromatographic techniques, such as column chromatography on silica gel.

Signaling Pathways of Potential Therapeutic Targets

The downstream products synthesized from this compound could potentially target key signaling pathways involved in cancer cell proliferation and survival. For instance, inhibitors of the FLT3 signaling pathway are of significant interest for the treatment of Acute Myeloid Leukemia (AML).

Figure 1: Simplified FLT3 signaling pathway and the potential point of intervention for an inhibitor.

Synthetic Workflow

The general workflow for utilizing this compound in a drug discovery context would involve a multi-step process, from initial reaction to the generation of a final, biologically active compound.

Figure 2: General synthetic workflow for the utilization of the title compound in drug discovery.

Conclusion

This compound represents a valuable, albeit under-explored, building block for synthetic and medicinal chemistry. Its trifunctional nature provides a versatile platform for the generation of diverse and complex molecules. While direct evidence of its application is currently scarce, the established utility of structurally similar compounds strongly suggests its potential in the development of novel kinase inhibitors and other targeted therapeutics. Further research into the reactivity and applications of this compound is warranted and could lead to the discovery of new and effective treatments for a range of diseases.

References

Technical Guide: 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile as a Key Synthetic Intermediate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a technical overview of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile, focusing on its role as a chemical intermediate in synthetic chemistry. Due to a lack of publicly available data on a specific biological mechanism of action, this guide will detail its chemical properties and its application as a building block in the synthesis of more complex molecules, which may have biological activity.

Chemical Properties and Identification

This compound is a substituted aromatic compound with the molecular formula C₈H₄F₃IN₂.[1] Its structure features an aminobenzonitrile core with iodo and trifluoromethyl substituents, which impart specific reactivity and properties that are valuable in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃IN₂ | PubChem[1] |

| Molecular Weight | 312.03 g/mol | PubChem[1] |

| CAS Number | 852569-35-8 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 4-Amino-5-iodo-2-(trifluoromethyl)-benzenecarbonitrile | PubChem[1] |

Role in Organic Synthesis

The primary utility of this compound lies in its function as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and materials science.[2] The different functional groups on the benzene ring—amino, iodo, nitrile, and trifluoromethyl—offer multiple reaction sites for chemical modifications.

-

The iodo group is a key feature for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon bonds to build more complex molecular scaffolds.[2]

-

The amino group can be a site for acylation, alkylation, or diazotization, leading to a wide range of derivatives.

-

The trifluoromethyl group is known to enhance metabolic stability and binding affinity of final drug compounds.[2]

-

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of heterocyclic rings.

A related compound, 4-Amino-2-(trifluoromethyl)benzonitrile, is noted as a high-purity pharmaceutical intermediate used in the synthesis of molecules for cardiovascular health, neurological research, and oncology.[3] This suggests that this compound could be used in similar synthetic strategies where an additional point of modification (the iodo group) is desired.

Synthetic Workflow Visualization

The following diagram illustrates a generalized synthetic workflow where this compound could be utilized as a starting material or intermediate.

Caption: Generalized synthetic pathways using this compound.

Potential Applications in Drug Discovery

While there is no direct evidence of the mechanism of action for this compound itself, its structural motifs are present in various biologically active compounds. For instance, derivatives of 5-trifluoromethyl-pyrimidine have been investigated as EGFR inhibitors for cancer therapy.[4] Additionally, trifluoromethyl-containing compounds have been explored as dual inhibitors of FLT3 and CHK1 for acute myeloid leukemia.[5] This suggests that this compound is a valuable starting material for the synthesis of kinase inhibitors and other potential therapeutic agents.

Conclusion

This compound is a key chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and advanced materials. Its multifunctional structure allows for diverse chemical transformations, making it a valuable building block for creating complex molecular architectures. At present, its role is defined by its utility in synthesis rather than a specific, inherent biological mechanism of action. Future research may lead to the development of biologically active compounds derived from this versatile intermediate.

References

- 1. This compound | C8H4F3IN2 | CID 25067377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]

- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile and its structural analogs. It is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS) and a thorough risk assessment prior to handling. Always consult the most up-to-date SDS from your supplier and adhere to all institutional and regulatory safety protocols.

Introduction

This compound is a halogenated and trifluoromethylated aromatic nitrile. Compounds with these structural motifs are of significant interest in medicinal chemistry and materials science due to their unique electronic and lipophilic properties, which can influence biological activity and material characteristics. The presence of an amino group, an iodo substituent, and a trifluoromethyl group on the benzonitrile scaffold suggests its potential as a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates. Given its reactive functional groups and potential biological activity, a thorough understanding of its safety and handling is paramount for researchers and professionals in drug development.

While specific comprehensive safety and experimental data for this compound (CAS No. 852569-35-8) is not extensively published in publicly accessible literature, this guide consolidates available information and provides guidance based on structurally related compounds.

Physicochemical and Toxicological Data

Quantitative data for this compound and its close structural analogs are summarized below for comparative purposes. It is crucial to note that the toxicological data for the analogs should be used for preliminary hazard assessment only and may not accurately reflect the properties of the target compound.

Table 1: Physicochemical Properties

| Property | This compound | 4-Amino-2-(trifluoromethyl)benzonitrile | 4-Iodo-2-(trifluoromethyl)benzonitrile |

| CAS Number | 852569-35-8[1][2] | 654-70-6 | 101066-87-9 |

| Molecular Formula | C₈H₄F₃IN₂[3] | C₈H₅F₃N₂ | C₈H₃F₃IN |

| Molecular Weight | 312.03 g/mol [3] | 186.13 g/mol [4] | 297.02 g/mol [5] |

| Appearance | Solid (form not specified) | Tan solid | Solid |

| Melting Point | Not available | 141-145 °C | 50-55 °C[5] |

| Boiling Point | Not available | Not available | Not available |

| XLogP3 | 2.5[3] | 1.8 | Not available |

Table 2: Toxicological Information (Based on Analogs)

| Hazard | 4-Amino-2-(trifluoromethyl)benzonitrile | 4-Iodo-2-(trifluoromethyl)benzonitrile |

| Acute Oral Toxicity | Harmful if swallowed.[4] | Harmful if swallowed. |

| Acute Dermal Toxicity | Toxic in contact with skin.[4] | Harmful in contact with skin. |

| Acute Inhalation Toxicity | Fatal if inhaled.[4] | Harmful if inhaled. |

| Skin Corrosion/Irritation | Causes skin irritation.[4][6] | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][6] | Causes serious eye irritation. |

| Respiratory Sensitization | May cause respiratory irritation.[7] | May cause respiratory irritation. |

| Skin Sensitization | May cause an allergic skin reaction.[4] | Not classified |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[7] | May cause respiratory irritation (Respiratory system).[5] |

Hazard Identification and Safety Precautions

Based on the available data for the target compound and its analogs, this compound should be handled as a hazardous substance.

Primary Hazards:

-

Acute Toxicity: Likely to be harmful or toxic if swallowed, inhaled, or in contact with skin.

-

Irritation: Expected to cause skin, eye, and respiratory tract irritation.

-

Sensitization: Potential for allergic skin reaction.

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][8] Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.

-

Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Handling Practices:

-

Avoid contact with skin, eyes, and clothing.[8]

-

Do not breathe dust or aerosols.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[6]

Experimental Protocols and Handling Procedures

General Workflow for Handling Solid Reagents:

Caption: General workflow for safely handling solid chemical reagents.

First Aid Measures:

In the event of exposure, follow these general first-aid procedures and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

Caption: First-aid response to chemical exposure.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound was not found, general synthetic strategies for the related compound, 4-Amino-2-(trifluoromethyl)benzonitrile, often involve multi-step processes starting from substituted benzenes.[9] These can include nitration, reduction, halogenation, and cyanation reactions.[9] The synthesis of the iodo-substituted analog would likely involve an iodination step on a suitable precursor.

Incompatible Materials:

-

Strong Oxidizing Agents: Can cause violent reactions.

-

Strong Acids: May react exothermically.

-

Strong Reducing Agents: May lead to vigorous reactions.

Hazardous Decomposition Products:

Under fire conditions, thermal decomposition may produce:

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen fluoride (HF)

-

Hydrogen iodide (HI)

Biological Activity and Signaling Pathways

There is currently no information available in the searched literature regarding the specific biological activity or involvement in signaling pathways of this compound. The biological effects of this compound would need to be determined through dedicated in vitro and in vivo studies. The structural alerts present in the molecule suggest that it could be biologically active, warranting careful handling to avoid unintended exposure.

Conclusion

This compound is a chemical compound with potential applications in research and development, particularly in the synthesis of novel pharmaceutical agents. Due to the limited availability of specific safety data, it must be handled with a high degree of caution, assuming it possesses hazards similar to or greater than its structural analogs. Adherence to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize the risk of exposure. A thorough risk assessment should be conducted before any handling or experimental use of this compound.

References

- 1. combi-blocks.com [combi-blocks.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C8H4F3IN2 | CID 25067377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-碘-2-(三氟甲基)苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. nbinno.com [nbinno.com]

A Technical Guide to 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile: Physicochemical Properties, Solubility, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile, a fluorinated aromatic nitrile of interest in medicinal chemistry and materials science. This document collates known physicochemical properties, outlines a general experimental protocol for determining its solubility, and explores its potential biological relevance as an intermediate in the synthesis of kinase inhibitors, with a focus on the JAK-STAT signaling pathway.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃IN₂ | PubChem[1] |

| Molecular Weight | 312.03 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 852569-35-8 | PubChem[1] |

| XLogP3 | 2.5 | PubChem[1] |

| Physical State | Solid (predicted) | CymitQuimica[2] |

Solubility Data

Quantitative experimental solubility data for this compound in common laboratory solvents is not extensively documented in publicly accessible literature. However, based on the predicted lipophilicity (XLogP3 of 2.5), it is anticipated to have low solubility in aqueous solutions and higher solubility in organic solvents.

For a related compound, 2-Amino-4-(trifluoromethoxy)benzonitrile, solubility has been noted in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol. Given the structural similarities, it is plausible that this compound exhibits comparable solubility behavior.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a test compound like this compound. This method is based on the principle of finding the maximum concentration of a solute that can be dissolved in a solvent to form a clear solution.

Objective: To determine the approximate solubility of this compound in a selection of common laboratory solvents at a specified temperature (e.g., room temperature).

Materials:

-

This compound

-

Selected solvents (e.g., Water, Ethanol, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM))

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

Procedure:

-

Preparation of Stock Solutions: Prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).

-

Serial Dilutions: Create a series of standard solutions of known concentrations from the stock solution for generating a calibration curve.

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a known volume of each test solvent in separate vials.

-

Seal the vials and agitate them in a thermostatic shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Quantification:

-

Carefully collect an aliquot of the supernatant from each vial.

-

Dilute the supernatant with an appropriate solvent if necessary to fall within the linear range of the calibration curve.

-

Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Use the regression equation from the calibration curve to determine the concentration of this compound in the saturated supernatant samples. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Workflow for Solubility Determination

Caption: Generalized workflow for determining the solubility of a chemical compound.

Biological Relevance and Signaling Pathways

While this compound is primarily documented as a chemical intermediate, its structural motifs are found in molecules with significant biological activity. Specifically, the aminobenzonitrile core is a key pharmacophore in a class of targeted therapies known as Janus kinase (JAK) inhibitors.[3] These inhibitors are crucial in treating various autoimmune diseases and cancers.[3][4]

The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors, playing a central role in the immune system.[5][6][7][8] Dysregulation of this pathway is implicated in a range of inflammatory and proliferative disorders.[9]

The JAK-STAT Signaling Pathway:

-

Ligand Binding and Receptor Dimerization: The pathway is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the dimerization of receptor subunits.[5][6]

-

JAK Activation: This dimerization brings the associated Janus kinases (JAKs) into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).[5][6]

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[5][6] Once docked, the STATs are themselves phosphorylated by the JAKs.[5][6]

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers (homo- or heterodimers), and translocate into the nucleus.[5][6]

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[5][6] This leads to the cellular responses dictated by the initial cytokine signal, such as inflammation, proliferation, or differentiation.

Mechanism of JAK Inhibition:

JAK inhibitors are small molecules that typically function by competing with ATP for the binding site within the kinase domain of JAKs.[4] By blocking the activity of JAKs, these inhibitors prevent the phosphorylation cascade, thereby inhibiting the downstream signaling of STATs and mitigating the effects of pro-inflammatory cytokines.[3][4] The structural features of this compound make it a valuable building block for the synthesis of such inhibitors.

JAK-STAT Signaling Pathway Diagram

Caption: The JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors.

References

- 1. This compound | C8H4F3IN2 | CID 25067377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [cymitquimica.com]

- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 4. ajmc.com [ajmc.com]

- 5. researchgate.net [researchgate.net]

- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

An In-Depth Technical Guide to 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile, a halogenated and trifluoromethyl-substituted aromatic nitrile, has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern offers multiple reaction sites, making it a crucial intermediate in the synthesis of complex heterocyclic compounds, particularly those targeting protein kinases. This technical guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and applications of this versatile compound, with a focus on its role in the development of novel therapeutics.

Introduction and Discovery

The precise discovery and first reported synthesis of this compound are not extensively documented in publicly available literature. However, its emergence is intrinsically linked to the broader exploration of trifluoromethyl-substituted benzonitriles as key intermediates in drug discovery. The trifluoromethyl group is a well-established bioisostere for a methyl group, offering improved metabolic stability and increased lipophilicity, which can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The presence of the amino, iodo, and cyano functionalities provides a rich chemical scaffold for the construction of diverse molecular architectures.

The development of synthetic routes to its precursor, 4-amino-2-(trifluoromethyl)benzonitrile, paved the way for the introduction of the iodo group at the 5-position. This subsequent iodination created a valuable handle for further chemical modifications, particularly through cross-coupling reactions, significantly expanding its utility in the synthesis of complex drug-like molecules.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 852569-35-8 |

| Molecular Formula | C₈H₄F₃IN₂ |

| Molecular Weight | 312.03 g/mol |

| Appearance | Solid |

| IUPAC Name | This compound |

| Synonyms | 4-Amino-5-iodo-2-(trifluoromethyl)-benzenecarbonitrile, 4-amino-2-(trifluoromethyl)-5-iodobenzonitrile |

| InChI | InChI=1S/C8H4F3IN2/c9-8(10,11)5-2-7(14)6(12)1-4(5)3-13/h1-2H,14H2 |

| InChIKey | RJRDPZZROCNGCH-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1I)N)C(F)(F)F)C#N |

Synthesis and Experimental Protocols

Synthesis of the Precursor: 4-Amino-2-(trifluoromethyl)benzonitrile

A common method for the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile involves a multi-step process starting from m-trifluoromethyl fluorobenzene.[2][3]

Experimental Protocol (based on patented methods for the precursor): [2][3]

-

Positioning Bromination: m-Trifluoromethyl fluorobenzene is subjected to bromination to introduce a bromine atom at a specific position.

-

Cyano Group Replacement: The bromo-intermediate undergoes a cyanation reaction, typically using a cyanide source to replace the bromine with a nitrile group.

-

Aminolysis Substitution: The fluoro-intermediate is then subjected to aminolysis, where the fluorine atom is displaced by an amino group to yield 4-amino-2-(trifluoromethyl)benzonitrile.

Iodination of 4-Amino-2-(trifluoromethyl)benzonitrile

The final step to obtain the target compound is the regioselective iodination of 4-amino-2-(trifluoromethyl)benzonitrile. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied, the iodine will be directed to the ortho position (position 5).

Hypothetical Experimental Protocol:

-

Dissolution: Dissolve 4-amino-2-(trifluoromethyl)benzonitrile in a suitable solvent (e.g., dichloromethane or acetic acid).

-

Iodinating Agent: Add an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction, extract the product into an organic solvent, wash with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess iodine, and then with brine.

-

Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain this compound.

Applications in Drug Discovery and Development

This compound is a highly valuable intermediate in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors. The distinct functionalities on the aromatic ring allow for sequential and regioselective modifications.

-

Amino Group: Can act as a nucleophile or be transformed into other functional groups. It is often a key interaction point with the target protein.

-

Iodo Group: Serves as an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide variety of substituents.

-

Nitrile Group: Can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings.

-

Trifluoromethyl Group: Enhances metabolic stability and modulates the electronic properties of the molecule.

Role in the Synthesis of Kinase Inhibitors

Protein kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The scaffold of this compound is well-suited for the synthesis of kinase inhibitors that often feature a heterocyclic core.

While specific, publicly disclosed drug candidates synthesized directly from this intermediate are not readily identifiable, its structural motifs are present in various patented kinase inhibitors. The general strategy involves using the amino and iodo groups to construct a heterocyclic core that can bind to the ATP-binding site of a target kinase.

References

- 1. This compound | C8H4F3IN2 | CID 25067377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 3. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented in two main stages: the preparation of the precursor, 4-Amino-2-(trifluoromethyl)benzonitrile, followed by its selective iodination.

Introduction

This compound is a valuable building block in medicinal chemistry due to its unique substitution pattern, which allows for diverse chemical modifications. The presence of an amino group, a nitrile moiety, a trifluoromethyl group, and an iodine atom on the benzene ring offers multiple reaction sites for the construction of complex molecular architectures. This protocol outlines a reliable and reproducible method for its laboratory-scale synthesis.

Overall Reaction Scheme

Caption: Overall two-step synthesis pathway.

Experimental Protocols

Part 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

This procedure is adapted from established patent literature and involves a three-step sequence starting from m-trifluoromethylfluorobenzene.[1][2]

Step 1.1: Bromination of m-Trifluoromethylfluorobenzene

-

Materials:

-

m-Trifluoromethylfluorobenzene

-

Dibromohydantoin

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer, reflux condenser, and addition funnel, charge m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid.

-

Heat the mixture to reflux with stirring.

-

Add dibromohydantoin portion-wise over a period of 1-2 hours.

-

Continue refluxing for 5-7 hours, monitoring the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-Fluoro-2-(trifluoromethyl)bromobenzene.

-

Step 1.2: Cyanation of 4-Fluoro-2-(trifluoromethyl)bromobenzene

-

Materials:

-

4-Fluoro-2-(trifluoromethyl)bromobenzene

-

Cuprous Cyanide (CuCN)

-

Quinoline

-

-

Procedure:

-

In a reaction vessel, combine 4-Fluoro-2-(trifluoromethyl)bromobenzene, cuprous cyanide, and quinoline.

-

Heat the mixture to reflux and maintain for 20-24 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, cool the mixture and perform steam distillation to isolate the product, 4-Fluoro-2-(trifluoromethyl)benzonitrile.

-

Step 1.3: Amination of 4-Fluoro-2-(trifluoromethyl)benzonitrile

-

Materials:

-

4-Fluoro-2-(trifluoromethyl)benzonitrile

-

Ethanol

-

Liquid Ammonia

-

-

Procedure:

-

In a pressure reactor, dissolve 4-Fluoro-2-(trifluoromethyl)benzonitrile in ethanol.

-

Cool the solution and introduce liquid ammonia.

-

Seal the reactor and heat to 120-125 °C for 8-10 hours.

-

After cooling, vent the excess ammonia and concentrate the reaction mixture.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene) to yield 4-Amino-2-(trifluoromethyl)benzonitrile.

-

| Parameter | Value | Reference |